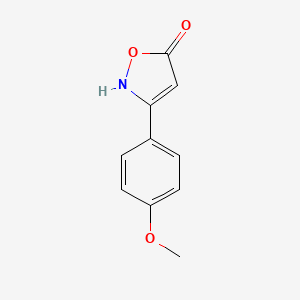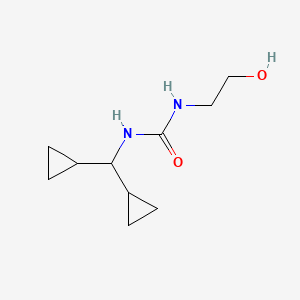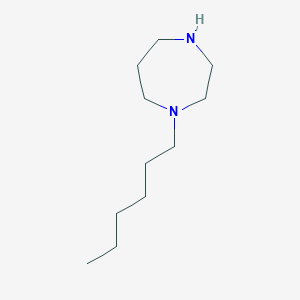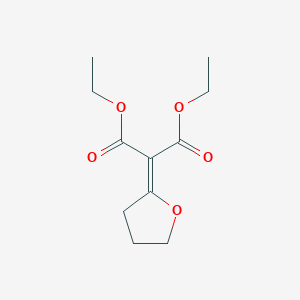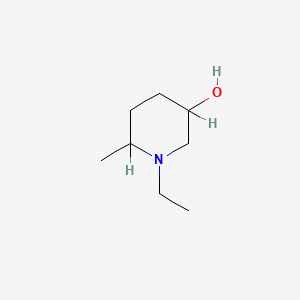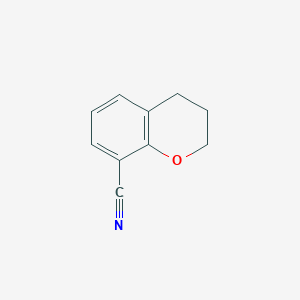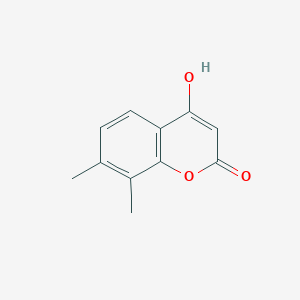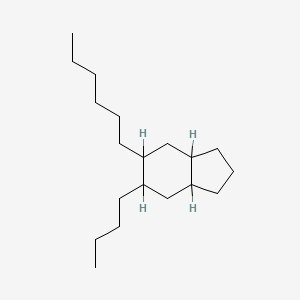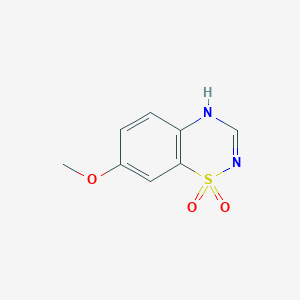
7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide
Overview
Description
7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound that belongs to the class of organic compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . These are aromatic heterocyclic compounds containing a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .
Synthesis Analysis
In 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds and screened these compounds as an aldose reductase inhibitor . A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue by Boverie et al .Molecular Structure Analysis
The molecular structure of 7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is characterized by a 1,2,4-benzothiadiazine ring system with two S=O bonds at the 1-position . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, including “7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide”, have been reported to exhibit antimicrobial activity .
Antiviral Activity
These compounds also show potential in antiviral applications. Their unique chemical structure allows them to interfere with the life cycle of various viruses .
Antidiabetic Effects
These compounds have been found to exhibit antidiabetic effects, which could be beneficial in the treatment and management of diabetes .
Anticancer Potential
The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, including “7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide”, have shown potential in cancer treatment due to their anticancer properties .
KATP Channel Activation
A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides, including “7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide”, have been reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue . This could have implications in the treatment of various diseases, including diabetes and hypertension .
AMPA Receptor Modulation
These compounds have been found to modulate AMPA receptors, which play a crucial role in the central nervous system, influencing synaptic transmission and plasticity .
Selective Kir6.2/SUR1 Channel Opener
The compound “7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide” has been reported as a selective Kir6.2/SUR1 channel opener . This property could be useful in studies of the molecular mechanism of potassium channel opener (PCO) action .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is the Kir6.2/SUR1 channel , a type of ATP-sensitive potassium (KATP) channel . KATP channels are found in a variety of tissues, including endocrine, muscle, and neural tissues, where they couple the metabolic state of the cell to its electrical activity .
Mode of Action
The compound acts as a selective Kir6.2/SUR1 channel opener . It activates Kir6.2/SUR1 currents in a reversible manner, with an EC50 of 16 μmol/l . This activation is dependent on intracellular MgATP and can be abolished by mutation of a single residue in the Walker A motifs of either nucleotide-binding domain of SUR1 .
Biochemical Pathways
The activation of Kir6.2/SUR1 channels by the compound affects various biochemical pathways. In pancreatic β-cells, KATP channels link changes in blood glucose concentration to insulin secretion . In cardiac myocytes, increased KATP channel activity during ischemia may protect against myocardial damage by shortening the action potential . In vascular smooth muscle, KATP channels regulate vessel tone . And in skeletal muscle, they contribute to the enhanced K+ efflux and fatigue found during severe exercise .
Result of Action
The activation of Kir6.2/SUR1 channels by the compound has several molecular and cellular effects. For instance, it can inhibit insulin release from rat pancreatic islets . It also has no significant myorelaxant action on rat aortic rings in vitro .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of intracellular MgATP is necessary for the compound to activate Kir6.2/SUR1 channels . Additionally, the compound’s activity can be affected by the specific structural characteristics of the SUR1 subunit .
properties
IUPAC Name |
7-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-13-6-2-3-7-8(4-6)14(11,12)10-5-9-7/h2-5H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGLAAJMVBSRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=NS2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726339 | |
| Record name | 7-Methoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide | |
CAS RN |
549495-12-7 | |
| Record name | 7-Methoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


